molecular formula C18H11Cl2N3O B8528877 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one CAS No. 917969-64-3

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one

Katalognummer: B8528877
CAS-Nummer: 917969-64-3
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: QIFBTFJUFIBQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is a synthetic compound belonging to the class of triazolopyridines This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazolopyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

917969-64-3

Molekularformel

C18H11Cl2N3O

Molekulargewicht

356.2 g/mol

IUPAC-Name

7,8-bis(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C18H11Cl2N3O/c19-13-5-1-11(2-6-13)15-9-10-23-17(21-22-18(23)24)16(15)12-3-7-14(20)8-4-12/h1-10H,(H,22,24)

InChI-Schlüssel

QIFBTFJUFIBQIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C3=NNC(=O)N3C=C2)C4=CC=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 g, 2.9 mmol) in 15 mL dioxane and 5 mL of water at 20° C. was added 4-chlorophenylboronic acid (1.4 g, 8.8 mmol), K2CO3 (0.8 g, 5.9 mmol), and tetrakis(triphenylphosphine)palladium (0.17 g, 0.15 mmol). The resulting reaction mixture was degassed and then heated in a microwave reactor at 150° C. for 40 min under argon. Analysis by HPLC/MS indicated that starting material had been consumed. The reaction mixture was allowed to cool to room temperature and was concentrated under reduced pressure. The crude product was purified by trituration with methylene chloride to obtain the title compound (0.52 g, 1.5 mmol) as a light yellow solid. MS: [M+H]+=356. 1H NMR (CD3OD): δ 7.89 (d, J=1.9 Hz, 1H), 7.37-7.24 (m, 8H), 5.48 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.